![molecular formula C20H19NO2 B14353254 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL CAS No. 91416-12-5](/img/structure/B14353254.png)
5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL is a complex organic compound with the molecular formula C20H19NO2. This compound consists of 19 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is known for its unique structure, which includes multiple aromatic rings and a secondary amine group.
Preparation Methods
The synthesis of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves several steps, typically starting with the preparation of the benzo[C]fluorene core This core can be synthesized through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments in the presence of water and acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL can be compared to other similar compounds, such as:
5-[2-(Amino)ethoxy]-7H-benzo[C]fluoren-7-OL: This compound lacks the methyl group on the amino group, which may affect its reactivity and binding properties.
5-[2-(Ethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
5-[2-(Dimethylamino)ethoxy]-7H-benzo[C]fluoren-7-OL: The additional methyl group on the amino group can enhance its basicity and nucleophilicity
These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.
Properties
CAS No. |
91416-12-5 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-[2-(methylamino)ethoxy]-7H-benzo[c]fluoren-7-ol |
InChI |
InChI=1S/C20H19NO2/c1-21-10-11-23-18-12-17-19(14-7-3-2-6-13(14)18)15-8-4-5-9-16(15)20(17)22/h2-9,12,20-22H,10-11H2,1H3 |
InChI Key |
HYTMXLSYKZSAHI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC2=C(C3=CC=CC=C3C2O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


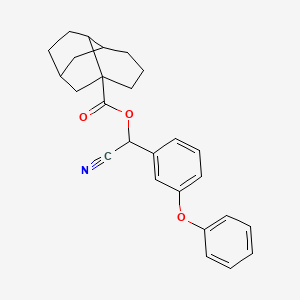
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
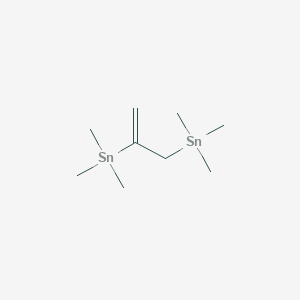
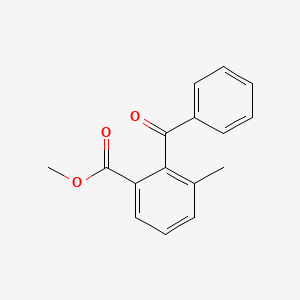
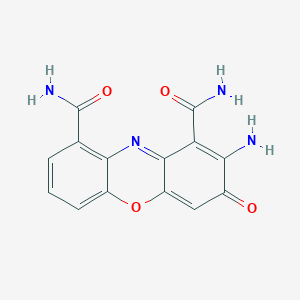
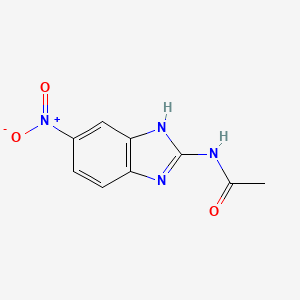
![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
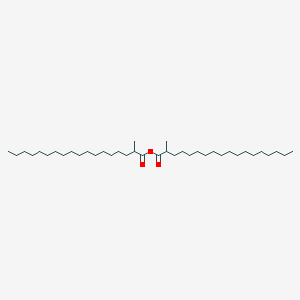
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
